Ethyl 3-isobutyramidobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-isobutyramidobenzofuran-2-carboxylate is a chemical compound. Based on its name, it likely contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also appears to contain an isobutyramido group and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as benzofuran derivatives, are often synthesized through methods like heterocyclization .Scientific Research Applications
Enantioselective Synthesis
- Synthesis of Neurodegenerative Disease Treatments : A novel enantioselective synthesis approach was developed for R-(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist used for treating neurodegenerative diseases, migraine, and type II diabetes. This synthesis uses a Baylis–Hillman adduct as a starting material, obtaining the dihydrobenzofuran acid in eight steps with an overall yield of 14% (Silveira & Coelho, 2005).
Heterocycle Synthesis
- Diverse Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be synthesized either directly or with one additional step (Honey et al., 2012).
Fluorescent Probes for Mercury Ion
- Fluorescent Probes Development : The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds, particularly 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, were found to be efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solution (Shao et al., 2011).
Anticancer Activity
- Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and used as a precursor for various compounds, some of which showed significant anticancer activity against MCF-7 and HepG-2 cancer cell lines. A specific compound induced apoptosis in MCF-7 cells, reducing cell viability by 26.86%, and showed a significant decrease in solid tumor mass upon in vivo study (Gad et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(2-methylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-19-15(18)13-12(16-14(17)9(2)3)10-7-5-6-8-11(10)20-13/h5-9H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQNRXKSMHTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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